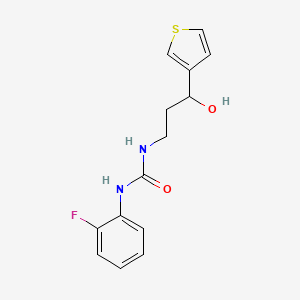![molecular formula C17H17ClN4O2S B2493640 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione CAS No. 306733-01-7](/img/structure/B2493640.png)
7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, also known as clofarabine, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy. This compound has a unique chemical structure that allows it to selectively target cancer cells, making it a promising candidate for the development of new cancer treatments. In
Mecanismo De Acción
Clofarabine is a purine nucleoside analog that is incorporated into DNA during replication. Once incorporated, it inhibits DNA synthesis by blocking the action of DNA polymerase. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells. Clofarabine has also been shown to inhibit ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit DNA synthesis, and inhibit ribonucleotide reductase. It has also been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases. Clofarabine has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofarabine has a number of advantages for lab experiments. It is a potent inhibitor of DNA synthesis and has been extensively studied for its anti-cancer effects. However, it also has some limitations. It has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some cases. Additionally, it can be toxic to normal cells, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione. One area of research is the development of new analogs that may be more effective and less toxic than 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione. Another area of research is the identification of biomarkers that can predict which patients will respond best to 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione treatment. Additionally, researchers are exploring the use of 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione for the treatment of autoimmune diseases.
Métodos De Síntesis
Clofarabine is synthesized from 2-chloroadenosine, which is first converted to 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (CFA). CFA is then treated with sodium hydride and 2-butenyl bromide to form 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione. This synthesis method has been optimized to produce high yields of pure 7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
Clofarabine has been extensively studied for its potential applications in cancer therapy. It has been shown to be effective against a variety of cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). Clofarabine works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMNVRVMDBOMTC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2E)-but-2-en-1-yl]-8-[(2-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
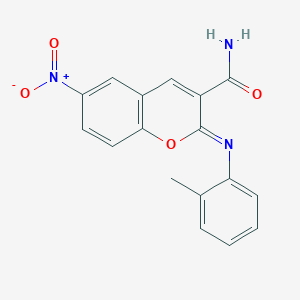
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)

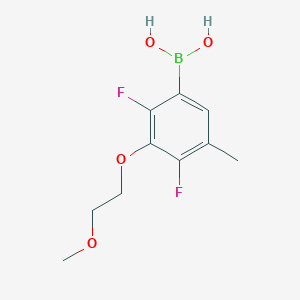


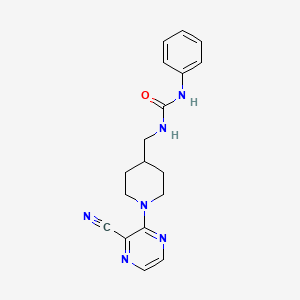
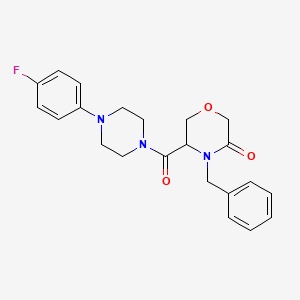
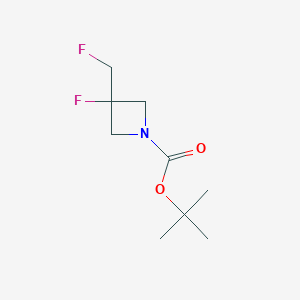
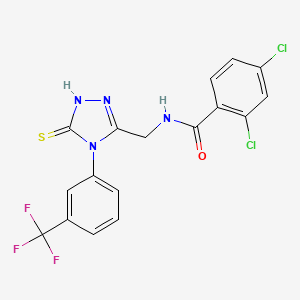
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)
